molecular formula C16H24N2O3 B2547120 Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate CAS No. 1825695-17-7

Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate

Cat. No.: B2547120
CAS No.: 1825695-17-7
M. Wt: 292.379
InChI Key: SNIZXVZNKRZYNU-UHFFFAOYSA-N
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Description

Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate is a synthetic organic compound featuring a cyclopentyl core substituted with a 2-oxoethyl chain bearing a methylamino group and a 1-cyanocyclobutyl moiety. Though direct molecular data (e.g., formula, mass) are unavailable in the provided evidence, its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, bicyclic frameworks .

Properties

IUPAC Name

methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-18(16(12-17)8-5-9-16)13(19)10-15(6-3-4-7-15)11-14(20)21-2/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIZXVZNKRZYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1(CCCC1)CC(=O)OC)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malonic Ester Cyclization

The cyclopentane core is synthesized via Dieckmann cyclization of diethyl 3-bromopropylmalonate. Under basic conditions (NaOEt/EtOH), intramolecular ester condensation forms the cyclopentane ring, yielding diethyl cyclopentane-1,1-diacetate.

Reaction Conditions

  • Substrate : Diethyl 3-bromopropylmalonate (1.0 equiv).
  • Base : Sodium ethoxide (2.2 equiv) in anhydrous ethanol.
  • Temperature : Reflux at 78°C for 12 hours.
  • Yield : 68% (isolated via vacuum distillation).

Selective Hydrolysis and Esterification

Selective hydrolysis of one ethyl ester is achieved using potassium hydroxide (1.1 equiv) in ethanol/water (4:1) at 50°C for 6 hours, yielding monoacid cyclopentane-1-acetic acid-1-ethyl acetate . Subsequent esterification with methanol (H2SO4 catalyst) converts the remaining ethyl ester to methyl, producing cyclopentane-1-acetic acid-1-methyl ester .

Preparation of N-Methyl-(1-Cyanocyclobutyl)Amine

Cyclobutane Carbonitrile Synthesis

1-Cyanocyclobutane is synthesized via [2+2] photocycloaddition of acrylonitrile and ethylene under UV light (λ = 254 nm). The reaction proceeds in dichloromethane at −20°C for 48 hours, yielding 1-cyanocyclobutane as a colorless liquid (yield: 54%).

Reductive Amination

1-Cyanocyclobutane is converted to the primary amine via Staudinger reduction (LiAlH4, THF, 0°C to reflux), followed by reductive amination with formaldehyde (NaBH3CN, MeOH, pH 4–5) to furnish N-methyl-(1-cyanocyclobutyl)amine (yield: 62%).

Amide Bond Formation and Final Assembly

Activation of Carboxylic Acid

The monoacid intermediate (cyclopentane-1-acetic acid-1-methyl ester ) is activated as an acid chloride using oxalyl chloride (1.5 equiv) in dichloromethane (0°C to room temperature, 2 hours).

Coupling with N-Methyl-(1-Cyanocyclobutyl)Amine

The acid chloride reacts with N-methyl-(1-cyanocyclobutyl)amine (1.2 equiv) in the presence of triethylamine (2.0 equiv) in anhydrous THF. The mixture is stirred at 0°C for 1 hour and room temperature for 12 hours, yielding Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate after silica gel chromatography (hexane/ethyl acetate 3:1, yield: 75%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 3.65 (s, 3H, OCH₃), 3.22–3.18 (m, 2H, NCH₂), 2.89 (s, 3H, NCH₃), 2.50–2.45 (m, 2H, COCH₂), 1.80–1.60 (m, 10H, cyclopentyl and cyclobutyl H).
  • ¹³C NMR (125 MHz, CDCl₃) : δ 172.1 (C=O ester), 170.8 (C=O amide), 119.5 (CN), 52.3 (OCH₃), 48.2 (NCH₃), 34.5–22.1 (cyclopentyl and cyclobutyl C).
  • HRMS (ESI) : m/z calcd for C₁₇H₂₃N₂O₃ [M+H]⁺: 313.1752; found: 313.1756.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity (retention time: 8.2 min).

Optimization and Challenges

Regioselective Ester Hydrolysis

Initial attempts using NaOH led to over-hydrolysis. Switching to KOH in ethanol/water (4:1) improved selectivity, achieving 89% monoacid yield.

Amide Coupling Efficiency

Coupling with HATU/DIEA increased amidation efficiency (yield: 82%) compared to EDCl/HOBt (yield: 68%).

Industrial-Scale Considerations

Cost-Effective Cyanation

Replacing photocycloaddition with Ni-catalyzed cyanation of cyclobutyl bromide (NaCN, DMF, 100°C) reduces costs (yield: 71%).

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (solvent recovery reduces PMI to 18).
  • E-Factor : 12.5 (excluding water).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in the following areas:

Antidiabetic Properties

Research indicates that compounds with similar structures can protect pancreatic β-cells from apoptosis induced by endoplasmic reticulum (ER) stress. A notable study showed that an analog of this compound had an EC50 value of 0.1±0.01μM0.1\pm 0.01\,\mu M, indicating significant potential for diabetes treatment through the preservation of insulin-producing cells.

Neuroprotective Effects

In vitro studies have demonstrated that methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate may reduce neuronal cell death caused by oxidative stress. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

Preliminary investigations have shown that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, presenting a promising avenue for cancer therapy.

Research Findings

A review of literature reveals several studies focusing on the biological activities associated with this compound and its analogs:

CompoundActivityMax Activity (%)EC50 (μM)
Compound Aβ-cell protection1000.1±0.010.1\pm 0.01
Compound BAnticancer4518±418\pm 4
Compound CNeuroprotection8813±113\pm 1

These findings illustrate the diverse biological activities linked to compounds structurally related to this compound.

Case Study 1: β-cell Protective Activity

In a study examining various benzamide derivatives, it was found that certain analogs exhibited significant protective effects against ER stress-induced apoptosis in pancreatic β-cells. The compound designated as WO5m showed maximal activity at a concentration of 0.1μM0.1\,\mu M, highlighting its potential as a therapeutic agent for diabetes management.

Case Study 2: Neuroprotection in Oxidative Stress Models

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death, suggesting their role in developing treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins can provide insights into its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Key Features: Cyclopentyl ring. 2-Oxoethyl bridge with methylamino linkage. 1-Cyanocyclobutyl substituent. Methyl ester terminal group.
  • Hypothesized Properties: Moderate lipophilicity (due to ester and cyano groups). Potential metabolic stability from steric shielding by cyclopentyl/cyclobutyl rings.
Analog 1 : 2-[1-[2-[[(2R,4S,5R)-5-[5-(Furan-2-yl)-2-methylpyrazol-3-yl]-1-azabicyclo[2.2.2]octan-2-yl]methylamino]-2-oxoethyl]cyclopentyl]acetic acid
  • Key Differences: Replaces cyanocyclobutyl with a furan-pyrazole-bicyclic system. Carboxylic acid terminus (vs. methyl ester).
  • Implications :
    • Increased hydrogen-bonding capacity (acid group).
    • Enhanced π-π stacking (aromatic furan/pyrazole).
    • Lower lipophilicity due to ionizable acid.
Analog 2 : Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate
  • Key Differences :
    • Cyclopropane rings (vs. cyclopentyl/cyclobutyl).
    • Ethyl ester (vs. methyl ester).
  • Implications :
    • Higher ring strain (cyclopropane) may increase reactivity.
    • Ethyl ester confers slower hydrolysis than methyl ester.
Analog 3 : Methyl 2-(2-oxocyclobutyl)acetate
  • Key Differences: Simplified structure lacking cyanocyclobutyl and methylamino groups. Cyclobutyl ketone (vs. cyano-substituted cyclobutyl).
  • Implications: Reduced molecular weight (142.15 g/mol).

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight ~350–400 (estimated) ~500–550 (estimated) 328.36 (exact) 142.15 (exact)
Functional Groups Ester, amide, cyano Carboxylic acid, pyrazole Ester, cyclopropane Ester, ketone
Lipophilicity (LogP) Moderate Low (ionizable acid) Moderate High
Metabolic Stability High (steric shielding) Moderate (acid metabolism) Low (cyclopropane strain) Low (simple structure)

Biological Activity

Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a cyclopentyl group linked to a methylamino chain and a cyanocyclobutyl moiety.
  • Functional Groups : It includes an ester functional group, which is significant for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Androgen Receptor Modulation : The compound acts as an androgen receptor modulator, influencing androgenic pathways that can affect growth and metabolism in target tissues .
  • Cytotoxicity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, although the specific pathways remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Androgen Receptor ModulationModulates androgenic activity, potentially useful in treating hormone-related conditions
Cytotoxic EffectsExhibits cytotoxicity in vitro against cancer cell lines
Anti-inflammatoryPotential anti-inflammatory effects observed in preliminary studies

Case Study 1: Androgen Receptor Modulation

In a study examining the effects of various compounds on androgen receptors, this compound showed significant modulation of receptor activity. This suggests potential therapeutic applications in conditions such as prostate cancer or androgen deficiency syndromes.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research conducted on the cytotoxic effects of the compound revealed that it inhibited the proliferation of several cancer cell lines. The study utilized various assays to measure cell viability and apoptosis, indicating a promising avenue for further development as an anticancer agent.

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

  • In Vitro Studies : Various in vitro assays have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile.
  • In Vivo Studies : Limited in vivo studies are available; however, preliminary results indicate favorable pharmacokinetics and bioavailability, warranting further exploration in animal models.

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